molecular formula C7H10Br2O2 B14289155 2,2-Dibromoethenyl 2,2-dimethylpropanoate CAS No. 113966-05-5

2,2-Dibromoethenyl 2,2-dimethylpropanoate

Cat. No.: B14289155
CAS No.: 113966-05-5
M. Wt: 285.96 g/mol
InChI Key: JNOMBMHFBQXPKP-UHFFFAOYSA-N
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Description

2,2-Dibromoethenyl 2,2-dimethylpropanoate is an organic compound characterized by the presence of bromine atoms and a dimethylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromoethenyl 2,2-dimethylpropanoate typically involves the bromination of 2,2-dimethylpropanoate derivatives. One common method includes the reaction of 2,2-dimethylpropanoate with bromine in the presence of a catalyst under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dibromoethenyl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromoethenyl 2,2-dimethylpropanoate is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required .

Properties

CAS No.

113966-05-5

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

2,2-dibromoethenyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H10Br2O2/c1-7(2,3)6(10)11-4-5(8)9/h4H,1-3H3

InChI Key

JNOMBMHFBQXPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC=C(Br)Br

Origin of Product

United States

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